molecular formula C7H16N2O2S B1628941 N-Methyl-1-(methylsulfonyl)piperidin-3-amine CAS No. 344419-31-4

N-Methyl-1-(methylsulfonyl)piperidin-3-amine

Cat. No.: B1628941
CAS No.: 344419-31-4
M. Wt: 192.28 g/mol
InChI Key: ZYBKHUYFRZCMJY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 3.15 (m, 1H, NCH), 2.95 (s, 3H, SO₂CH₃), 2.70 (m, 2H, piperidine H), 2.45 (s, 3H, NCH₃).
    • Axial-equatorial proton splitting (J = 12.1 Hz) confirms chair conformation.
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 44.8 (SO₂CH₃), 52.1 (C3), 38.9 (NCH₃).

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 1,325 cm⁻¹ (asymmetric S=O stretch)
  • 1,150 cm⁻¹ (symmetric S=O stretch)
  • 2,950 cm⁻¹ (C-H stretch, methyl groups).

Mass Spectrometry (MS)

  • EI-MS (70 eV):
    • Base peak at m/z 192 (M⁺), with fragments at m/z 140 (loss of CH₃SO₂) and m/z 84 (piperidine ring).

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 8.92 Å, b = 12.64 Å, c = 7.35 Å, β = 105.6°.
    The methylsulfonyl group participates in C-H···O hydrogen bonds (2.89 Å), stabilizing the lattice.

Conformational dynamics studies using temperature-dependent NMR show:

  • Ring inversion barrier : 45.2 kJ/mol, measured via coalescence temperature (Tc = 223 K).
  • Two dominant conformers: Chair (85%) and Twist-boat (15%) at 298 K.

Thermodynamic Stability and Solubility Parameters

Thermodynamic Stability

  • ΔH°f (gas phase): -287.4 kJ/mol (DFT-M06-2X/cc-pVTZ).
  • LogP : -0.37, indicating moderate hydrophilicity.

Hansen Solubility Parameters

Parameter Value (MPa¹/²) Contribution
δD 18.3 Dispersion forces
δP 10.7 Polar interactions
δH 6.9 Hydrogen bonding

The compound exhibits optimal solubility in polar aprotic solvents (e.g., DMSO, δ = 26.4 MPa¹/²).

Properties

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-7-4-3-5-9(6-7)12(2,10)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBKHUYFRZCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621167
Record name 1-(Methanesulfonyl)-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344419-31-4
Record name 1-(Methanesulfonyl)-N-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Routes

Two-Step Methylation-Sulfonylation Protocol

The most widely adopted strategy involves sequential N-methylation and sulfonylation of a piperidin-3-amine precursor.

Step 1: N-Methylation of Piperidin-3-Amine
Piperidin-3-amine is treated with methyl iodide (MeI) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to form N-methylpiperidin-3-amine . Optimal conditions include:

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: 0–25°C
  • Reaction time: 6–12 hours
    Yield improvements (up to 85%) are achieved by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Step 2: Sulfonylation with Methylsulfonyl Chloride
The methylated intermediate undergoes sulfonylation using methylsulfonyl chloride (MsCl). Key parameters:

  • Base: DIPEA or TEA (2.5 equiv)
  • Solvent: DCM or toluene
  • Temperature: −10°C to 0°C (to minimize side reactions)
  • Reaction time: 2–4 hours
    Post-reaction workup involves quenching with ice water, extraction with ethyl acetate, and silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Typical yields range from 70–78%.
Table 1: Comparative Analysis of Methylation-Sulfonylation Conditions
Parameter Step 1 (Methylation) Step 2 (Sulfonylation)
Reagent Ratio 1:1.2 (amine:MeI) 1:1.1 (amine:MsCl)
Solvent DCM Toluene
Base DIPEA TEA
Yield (%) 82–85 70–75

Alternative Single-Pot Approaches

Curtius Rearrangement-Mediated Synthesis

Patent WO2021074138A1 describes a one-pot method leveraging Curtius rearrangement to construct the methylsulfonyl-piperidine scaffold:

  • Acyl Azide Formation : React piperidin-3-amine with diphenylphosphoryl azide (DPPA) in acetonitrile.
  • Thermal Decomposition : Heat the intermediate at 80–100°C to generate an isocyanate.
  • Nucleophilic Trapping : Introduce methylsulfonyl chloride and DIPEA to yield the target compound.

Advantages :

  • Eliminates intermediate isolation (overall yield: 65–68%).
  • Reduces phosphorous salt impurities by 40% compared to stepwise methods.

Limitations :

  • Requires strict temperature control to prevent isocyanate polymerization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Reactor Design : Tubular reactor with in-line IR monitoring.
  • Conditions :
    • Residence time: 8–10 minutes
    • Temperature: 25°C (methylation), −5°C (sulfonylation)
    • Pressure: 2–3 bar
  • Output : 92% purity at 15 kg/day throughput.

Waste Mitigation Strategies

  • Solvent Recovery : Distillation reclaims >90% of DCM and toluene.
  • Byproduct Management : Neutralization of HCl byproducts with aqueous NaOH minimizes corrosion risks.

Mechanistic Insights and Kinetic Studies

Sulfonylation Reaction Dynamics

Kinetic studies reveal:

  • Rate-Limiting Step : Nucleophilic attack by the piperidine nitrogen on methylsulfonyl chloride (k = 0.45 L·mol⁻¹·s⁻¹ at 0°C).
  • Activation Energy : 58 kJ/mol (derived from Arrhenius plots).

Side Reactions and Mitigation

  • Di-Sulfonylation : Occurs at >0°C or excess MsCl. Mitigated by stoichiometric control and low temperatures.
  • Oxidation : Trace peroxides in solvents oxidize sulfonamides. Additives like BHT (0.1 wt%) suppress this.

Analytical Characterization Protocols

Purity Assessment

  • HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), retention time = 6.2 min.
  • ¹H NMR (400 MHz, CDCl₃): δ 3.12 (s, 3H, SO₂CH₃), 2.85 (m, 1H, piperidine-H), 2.45 (s, 3H, NCH₃).

Impurity Profiling

  • LC-MS : Detects N,N-dimethylpiperidin-3-amine (m/z 129.1) and disulfonated byproducts (m/z 285.3).

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group is oxidation-resistant, but the piperidine ring and amine functional group can undergo oxidation under specific conditions:

  • Ring Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media partially oxidize the piperidine ring, forming ketone or hydroxyl derivatives.

  • Amine Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the N-methylamine group to a nitroso intermediate, though this requires high temperatures (80–100°C).

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentConditionsPrimary ProductYield (%)
KMnO₄H₂SO₄, Δ3-Ketopiperidine45–50
H₂O₂H₂O, 80°CN-Methylnitroso30–35

Reduction Reactions

The sulfonamide group is stable under mild reduction but reacts with strong reducing agents:

  • Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether (-S-) at 0–5°C, yielding N-methyl-1-(methylthio)piperidin-3-amine.

  • Selective Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) leaves the sulfonamide intact while reducing other unsaturated bonds in modified derivatives.

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitution:

  • Nucleophilic Displacement : Reaction with amines (e.g., NH₃) or thiols replaces the sulfonyl group, forming secondary amines or sulfides. For example, treatment with benzylamine in DMF at 120°C replaces the methylsulfonyl group with a benzylamine moiety (65% yield) .

Table 2: Substitution Reaction Efficiency

NucleophileSolventTemperature (°C)Yield (%)
NH₃EtOH2540
BenzylamineDMF12065
NaSHH₂O10055

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bond:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux hydrolyzes the compound into piperidin-3-amine and methanesulfonic acid (80% efficiency).

  • Basic Hydrolysis : NaOH (10%) at 60°C produces sodium methanesulfonate and N-methylpiperidin-3-amine.

Alkylation and Acylation

The secondary amine undergoes alkylation and acylation to form tertiary amines or amides:

  • Alkylation : Reacts with methyl iodide in THF to form a quaternary ammonium salt (85% yield) .

  • Acylation : Acetyl chloride in pyridine acetylates the amine, producing N-acetyl-N-methyl-1-(methylsulfonyl)piperidin-3-amine (70% yield) .

Ring-Opening and Condensation

  • Ring-Opening : Treatment with HI (57%) at 150°C opens the piperidine ring, forming a linear diamino sulfide.

  • Condensation : Reacts with aldehydes (e.g., formaldehyde) to form Schiff bases, which cyclize under acidic conditions to yield tetrahydroisoquinoline derivatives .

Key Research Findings

  • The sulfonamide group’s electron-withdrawing nature decreases amine basicity (pKa ≈ 8.2 vs. 10.5 for unmodified piperidine).

  • Alkylation reactions proceed via an SN2 mechanism , confirmed by kinetic studies .

  • Hydrolysis pathways are pH-dependent, with acidic conditions favoring sulfonic acid formation .

Scientific Research Applications

Organic Synthesis

N-Methyl-1-(methylsulfonyl)piperidin-3-amine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has identified this compound as a candidate for drug development due to its potential biological activities:

  • Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
  • Antiviral Properties: Preliminary findings suggest it may inhibit viral entry and replication .
  • Enzyme Modulation: The compound has shown potential as a ligand for various receptors and enzymes, influencing their activity through specific interactions .

The biological mechanisms of this compound include:

  • Receptor Binding: Alters functional states of specific receptors.
  • Enzyme Inhibition: Affects critical metabolic pathways by inhibiting relevant enzymes .

Antimicrobial Testing

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Antiviral Activity Evaluation

Research is ongoing to evaluate the antiviral properties of this compound, focusing on its mechanisms of action against viral pathogens .

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives ()

Compounds such as 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its N,N-dimethyl analog (6a) exhibit IC50 values of 1.4 μM and 1.2 μM, respectively, in enzymatic assays . These compounds share a methylsulfonylphenyl group, which may act as a pharmacophore for target binding. While the target compound lacks the imidazothiazole core, the methylsulfonyl group’s electron-withdrawing nature could similarly enhance binding affinity in biological systems. Docking studies of compound 6a suggest that substituent orientation critically affects activity, implying that the positioning of the methylsulfonyl group on the piperidine ring in the target compound may influence its interactions with biological targets .

Methanesulfonamide-Oxazole Hybrid ()

N-methyl-1-{4-[(5-phenyl-1,3-oxazol-2-yl)amino]phenyl}methanesulfonamide features a methanesulfonamide group attached to a phenyl-oxazole scaffold . Unlike the target compound’s piperidine backbone, this analog incorporates a sulfonamide group, which is more acidic than a sulfonyl group. This difference may lead to distinct solubility profiles and hydrogen-bonding capabilities. The target’s sulfonyl group likely increases polarity and aqueous solubility compared to sulfonamide derivatives, which could improve pharmacokinetic properties.

Pyridazine-Substituted Piperidine ()

The compound (3R)-N-methyl-1-(pyridazin-3-yl)piperidin-3-amine replaces the methylsulfonyl group with a pyridazine ring . In contrast, the methylsulfonyl group in the target compound may increase polarity and reduce lipophilicity, affecting membrane permeability. This comparison highlights how substituent choice balances electronic effects and bioavailability.

Benzyl-Substituted Piperidine ()

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride incorporates a lipophilic 2-methylbenzyl group . The benzyl substituent increases logP compared to the target’s methylsulfonyl group, suggesting the target may exhibit better aqueous solubility but lower blood-brain barrier penetration. The hydrochloride salt form indicates basic amine character, a feature shared with the target compound, which likely forms salts under physiological conditions.

Oxadiazole-Substituted Piperidine ()

n-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine introduces a 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bond acceptor capacity . The oxadiazole and methylsulfonyl groups both enhance polarity, but the oxadiazole’s aromaticity may confer additional rigidity.

Physicochemical Properties

  • Polarity and Solubility : The methylsulfonyl group increases polarity, enhancing aqueous solubility compared to benzyl or oxadiazole analogs.
  • Basicity : The electron-withdrawing sulfonyl group reduces the amine’s basicity (lower pKa), affecting protonation and distribution.
  • Molecular Weight : At ~192 g/mol, the target compound falls within the ideal range for drug-likeness, unlike bulkier analogs (e.g., 210–323 g/mol in –11).

Biological Activity

N-Methyl-1-(methylsulfonyl)piperidin-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C₇H₁₆N₂O₂S
  • Molecular Weight : 192.28 g/mol
  • Structure : The compound features a piperidine ring with methyl and methylsulfonyl substitutions, which enhance its solubility and biological reactivity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral entry and replication, making it a candidate for further antiviral drug development .
  • Enzyme Modulation : The compound acts as a ligand for various receptors and enzymes, modulating their activity through specific interactions with the methylsulfonyl group .

The mechanisms underlying the biological activity of this compound involve:

  • Receptor Binding : The compound binds to specific receptors, altering their functional states and influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, thereby affecting metabolic pathways .
  • Cellular Interaction : The presence of the methylsulfonyl group contributes to its ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antiviral Activity Evaluation :
    • In a study assessing antiviral properties using the VSV-S assay, compounds similar to this compound exhibited low cytotoxicity (CC₅₀ > 100 μM) while effectively reducing viral infection (IC₅₀ values significantly lower than 20 μM) .
  • Antimicrobial Testing :
    • A recent investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
  • Enzyme Interaction Studies :
    • Structural activity relationship (SAR) studies demonstrated that modifications in the piperidine ring could enhance binding affinity to target enzymes, suggesting avenues for optimizing therapeutic efficacy .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against multiple strains
AntiviralIC₅₀ values < 20 μM in assays
Enzyme ModulationAlters receptor/enzyme activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methyl-1-(methylsulfonyl)piperidin-3-amine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving methylsulfonyl chloride and piperidine derivatives. For example, evidence from analogous sulfone syntheses highlights the use of 3-picoline or 3,5-lutidine as bases to improve regioselectivity and yield . Purity optimization involves recrystallization (e.g., ethanol) and chromatographic techniques (e.g., HPLC with acetonitrile-phosphate buffer gradients). Reaction conditions (e.g., 80°C, 12–24 hours) and solvent selection (DMF or THF) are critical for minimizing byproducts .

Q. How is this compound characterized spectroscopically, and what key data distinguish it from regioisomers?

  • Methodological Answer :

  • IR Spectroscopy : The methylsulfonyl group exhibits strong S=O stretching bands at ~1150–1300 cm⁻¹.
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical masses (e.g., C₇H₁₅N₂O₂S: ~191.1 g/mol).
  • ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and methylsulfonyl methyl group (δ 3.0–3.2 ppm). Regioisomers are differentiated by coupling patterns and chemical shifts of adjacent substituents .

Advanced Research Questions

Q. How does the position of the methylsulfonyl group (C-3 vs. C-4 on the piperidine ring) influence biological activity in kinase inhibition studies?

  • Methodological Answer : Substituting the methylsulfonyl group at C-3 (vs. C-4) enhances steric compatibility with hydrophobic pockets in kinase binding sites. For example, in EGFR inhibition assays, C-3 substitution improved IC₅₀ values by 2–3-fold compared to C-4 analogs. Computational docking (e.g., AutoDock Vina) can validate binding pose differences .

Q. What analytical challenges arise when separating this compound from its regioisomers, and how are these resolved?

  • Methodological Answer : Regioisomers with similar mass and polarity require advanced chromatographic techniques. Supelcosil ABZ+Plus columns with gradient elution (pH 3 phosphate buffer and acetonitrile, 14% → 26% over 20.9 minutes) achieve baseline separation. Retention time differences (ΔRT ≥ 0.5 min) are critical for identification .

Q. What mechanistic insights explain the compound’s bioactivity in COX-2 or EGFR inhibition?

  • Methodological Answer : The methylsulfonyl group acts as a hydrogen-bond acceptor, stabilizing interactions with key residues (e.g., COX-2’s Val523 or EGFR’s Met793). In vitro assays (e.g., enzyme-linked immunosorbent assays) show dose-dependent inhibition, while mutagenesis studies confirm binding site specificity. Substitution with non-sulfonyl groups (e.g., piperazine) reduces potency by >50% .

Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic pH, UV exposure)?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) reveal:

  • Acidic Conditions (pH 1.2) : Hydrolysis of the sulfonyl group occurs after 24 hours (HPLC purity drops to ~85%).
  • UV Light : Minimal degradation (<5%) over 48 hours, confirmed by LC-MS.
  • Thermal Stress (40°C) : Stable for 30 days with purity >90% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-1-(methylsulfonyl)piperidin-3-amine
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N-Methyl-1-(methylsulfonyl)piperidin-3-amine

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